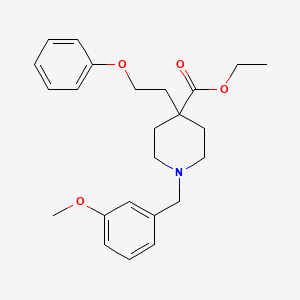![molecular formula C16H15FN6O B5154348 1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154348.png)
1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as FPeT, and it belongs to the class of triazole-containing compounds. FPeT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of FPeT is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. FPeT has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases, which are involved in various biological processes.
Biochemical and Physiological Effects:
FPeT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-tuberculosis effects. FPeT has been shown to induce cell death in cancer cells and to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. FPeT has also been shown to reduce inflammation in animal models of inflammation.
实验室实验的优点和局限性
FPeT has several advantages for use in lab experiments, including its high stability, solubility, and fluorescence. However, FPeT also has some limitations, including its potential toxicity and its limited availability.
未来方向
There are several future directions for research on FPeT, including:
1. Further studies on the mechanism of action of FPeT and its interaction with various proteins and enzymes.
2. Development of FPeT-based probes for imaging biological systems.
3. Synthesis of FPeT derivatives with improved pharmacological properties.
4. Evaluation of the potential of FPeT as a building block for the synthesis of functional materials.
5. Development of FPeT-based drugs for the treatment of cancer, tuberculosis, and other diseases.
In conclusion, 1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. FPeT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. FPeT has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on FPeT, including the development of FPeT-based drugs for the treatment of cancer, tuberculosis, and other diseases.
合成方法
FPeT can be synthesized using different methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the Sonogashira coupling reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring. The Sonogashira coupling reaction involves the reaction of an aryl halide and an alkyne in the presence of a palladium catalyst to form an aryl-alkyne intermediate, which then undergoes a cyclization reaction to form a triazole ring.
科学研究应用
FPeT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FPeT has been studied as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In biochemistry, FPeT has been used as a tool for studying protein-protein interactions and as a fluorescent probe for imaging biological systems. In materials science, FPeT has been studied as a potential building block for the synthesis of functional materials.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-pyrazin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-13-3-1-12(2-4-13)10-23-11-15(21-22-23)16(24)20-6-5-14-9-18-7-8-19-14/h1-4,7-9,11H,5-6,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATPCWUTHZSIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCCC3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5154289.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)

![5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide](/img/structure/B5154313.png)
![N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5154318.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5154330.png)
![4-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5154337.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)